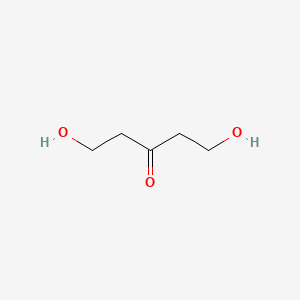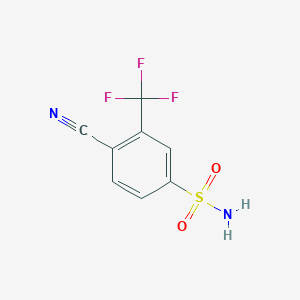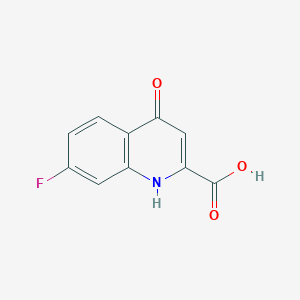
1,5-Dihydroxypentan-3-one
Übersicht
Beschreibung
“1,5-Dihydroxypentan-3-one” is a chemical compound with the empirical formula C5H10O3 and a molecular weight of 118.13 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Several methods have been reported for the synthesis of “this compound”. One method involves the use of lithium aluminium tetrahydride . Another method involves the use of sulfuric acid . A multi-step reaction involving 1H-imidazole in N,N-dimethyl-formamide at 20℃ has also been reported .
Molecular Structure Analysis
The SMILES string of “this compound” is OCCC(=O)CCO . The InChI is 1S/C5H10O3/c6-3-1-5(8)2-4-7/h6-7H,1-4H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are as follows :
Wissenschaftliche Forschungsanwendungen
Precursor to Heteracyclohexanes
1,5-Dihydroxypentan-3-one and its derivatives have been explored in the preparation of heterocyclic compounds. For instance, 3-substituted 1,5-dibromopentanes, derived from similar compounds, are crucial intermediates in preparing liquid crystalline derivatives containing 6-membered heterocyclic rings. These derivatives find applications in materials science, particularly in the creation of liquid crystals and related technologies (Ringstrand et al., 2011).
Quorum Sensing and Biofilm Formation Inhibition
In the field of microbiology and pharmaceuticals, derivatives of this compound, such as 4-fluoro-DPD, have been shown to inhibit quorum sensing and biofilm formation in Vibrio harveyi. This inhibition is crucial for controlling bacterial growth and communication, potentially leading to new antibacterial strategies (Kadirvel et al., 2014).
Synthesis of Modified Carbohydrates
Research has also been conducted on utilizing this compound derivatives for synthesizing modified carbohydrates. These efforts are significant in the field of organic chemistry, where such derivatives serve as key intermediates for creating new carbohydrate analogues, contributing to the advancement of synthetic organic chemistry and drug development (Valdersnes et al., 2012).
Asymmetric Michael Addition Reactions
In the realm of catalysis and synthetic chemistry, certain derivatives of this compound have been used to develop chiral catalysts for asymmetric Michael addition reactions. These reactions are fundamental in producing compounds with specific chirality, essential in the pharmaceutical industry for synthesizing enantiomerically pure drugs (Sundararajan & Prabagaran, 2001).
Conversion of Hydrocarbons
Research into the conversion of hydrocarbons, particularly involving this compound and similar compounds, provides insights into reaction mechanisms significant in petrochemical industries. Such studies help in understanding and optimizing processes like dehydrogenation and isomerization, which are crucial in refining and chemical synthesis (Paâl et al., 1976).
Synthesis of 1,5-Pentanediol
This compound is closely related to 1,5-pentanediol, an important chemical intermediate used in the production of polyurethane, polyester, and other materials. The synthesis and application of 1,5-pentanediol have been widely studied, highlighting the compound's relevance in the chemical industry (Hen Jun-hai, 2007).
Synthesis of Furan Derivatives
The transformation of this compound and related compounds into furan derivatives has been studied, with implications in organic synthesis and material science. Such research contributes to the development of new synthetic pathways and the creation of novel materials (Mitani et al., 1987).
Biomedical Research
Derivatives of this compound have been synthesized for potential applications in biomedical research, including the development of novel drugs and therapeutic agents. These compounds, due to their unique structures and properties, are of interest in drug discovery and development (Rao, 2018).
Safety and Hazards
The safety data sheet for “1,5-Dihydroxypentan-3-one” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
1,5-dihydroxypentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-3-1-5(8)2-4-7/h6-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOWHQAFPBKSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565482 | |
| Record name | 1,5-Dihydroxypentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4254-85-7 | |
| Record name | 1,5-Dihydroxypentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1368758.png)











